molecular formula C11H6Cl2O2 B8814875 5-(4-chlorophenyl)furan-2-carbonyl Chloride CAS No. 57753-80-7

5-(4-chlorophenyl)furan-2-carbonyl Chloride

Cat. No. B8814875
CAS RN: 57753-80-7
M. Wt: 241.07 g/mol
InChI Key: DIIHNYGZCIJSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05118708

Procedure details

To 1000 ml. of cold, stirring NH4OH, 63 g. (0.26 mole) of 5-(p-chlorophenyl)-2-furoyl chloride is added portionwise. The resulting mixture is stirred at ice bath temperature for 15 minutes and then is stored at room temperature for 18 hours. The solid is filtered, is washed with water and is dried at 60 to yield 56 g. (97%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.26 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH4+:1].[OH-].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[O:14][C:13]([C:15](Cl)=[O:16])=[CH:12][CH:11]=2)=[CH:6][CH:5]=1>>[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[O:14][C:13]([C:15]([NH2:1])=[O:16])=[CH:12][CH:11]=2)=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Two
Name
Quantity
0.26 mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=C(O1)C(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at ice bath temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
is stored at room temperature for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
is washed with water
CUSTOM
Type
CUSTOM
Details
is dried at 60
CUSTOM
Type
CUSTOM
Details
to yield 56 g

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC1=CC=C(C=C1)C1=CC=C(O1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.